5,6,7,8-Tetrahydropteridin-4-amine

Catalog No.
S14294978
CAS No.
49539-14-2
M.F
C6H9N5
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydropteridin-4-amine

CAS Number

49539-14-2

Product Name

5,6,7,8-Tetrahydropteridin-4-amine

IUPAC Name

5,6,7,8-tetrahydropteridin-4-amine

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11)

InChI Key

BBMKAZOERCFSTG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C2N1)N

5,6,7,8-Tetrahydropteridin-4-amine is a pteridine derivative characterized by its bicyclic structure, which includes a pyrazine and a pyrimidine ring. This compound is notable for its amino group at the 4-position, which contributes to its biological activity. The molecular formula of 5,6,7,8-Tetrahydropteridin-4-amine is C7H10N4C_7H_10N_4, and it has a molecular weight of approximately 150.18 g/mol. It plays a significant role in various biochemical pathways, particularly in the synthesis of neurotransmitters and as a cofactor for several enzymes.

, primarily through its amino and hydroxyl groups. Key reactions include:

  • Formation of Dihydropteroic Acid: It can react with p-aminobenzoic acid and 6-hydroxymethyl-dihydropterin pyrophosphate to yield 7,8-dihydropteroic acid .
  • Enzymatic Reactions: It acts as a cofactor in enzymatic reactions involving phenylalanine hydroxylase and tryptophan hydroxylase, facilitating the hydroxylation of aromatic amino acids .

5,6,7,8-Tetrahydropteridin-4-amine exhibits significant biological activity:

  • Cofactor Role: It serves as a cofactor for enzymes involved in the biosynthesis of neurotransmitters such as serotonin and dopamine. This function is critical for maintaining normal neurological function .
  • Antioxidant Properties: The compound has been shown to possess antioxidant properties that may protect cells from oxidative stress and damage.
  • Potential Therapeutic

The synthesis of 5,6,7,8-Tetrahydropteridin-4-amine can be achieved through various methods:

  • Reduction of Pterin Derivatives: A common synthetic route involves the reduction of pterin derivatives using reducing agents like sodium borohydride under controlled conditions to ensure selectivity.
  • Hydrolysis Reactions: Hydrolysis of certain precursors can yield this compound with high purity and yield .
  • Enzymatic Synthesis: Enzymatic methods may also be employed to synthesize this compound through biocatalysis .

5,6,7,8-Tetrahydropteridin-4-amine has several applications:

  • Pharmaceuticals: It is utilized in drug formulations aimed at treating neurological disorders due to its role in neurotransmitter synthesis.
  • Biochemical Research: The compound is used in studies investigating enzyme mechanisms and metabolic pathways involving pteridines.
  • Nutritional Supplements: Given its biological importance, it may be included in dietary supplements aimed at enhancing cognitive function.

Interaction studies have demonstrated that 5,6,7,8-Tetrahydropteridin-4-amine interacts with various enzymes and receptors:

  • Enzyme Interactions: It has been shown to enhance the activity of nitric oxide synthase and other hydroxylases involved in neurotransmitter metabolism .
  • Receptor Binding: Research indicates that this compound may influence receptor activity related to neurotransmitter signaling pathways.

Several compounds share structural similarities with 5,6,7,8-Tetrahydropteridin-4-amine. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-olContains additional methyl groups enhancing solubilityActs as a cofactor for more enzymes due to extra methyl groups
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amineMethyl groups at different positionsExhibits different enzyme interactions compared to 5,6,7,8-Tetrahydropteridin-4-amine
SapropterinA derivative with broader applicationsUsed clinically as a treatment for phenylketonuria

Uniqueness of 5,6,7,8-Tetrahydropteridin-4-amine

The uniqueness of 5,6,7,8-Tetrahydropteridin-4-amine lies in its specific role as a cofactor for critical enzymes involved in neurotransmitter synthesis while exhibiting antioxidant properties. Its structural configuration allows it to participate effectively in biochemical pathways that are essential for maintaining neurological health.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

151.08579531 g/mol

Monoisotopic Mass

151.08579531 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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